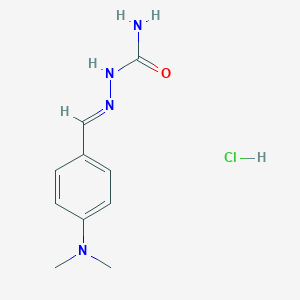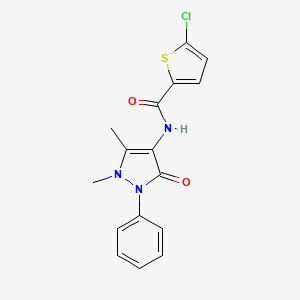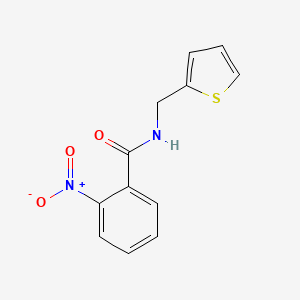
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride, also known as DMBASH, is a chemical compound that has been widely used in scientific research. This compound is a semicarbazone derivative of 4-(dimethylamino)benzaldehyde, which is a common reagent used in organic chemistry. DMBASH has been shown to possess several interesting properties, including anti-cancer activity, anti-inflammatory effects, and potential use as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride is not fully understood, but it is thought to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been shown to activate the p38 MAPK pathway, which is involved in apoptosis and stress responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes that cleave proteins and lead to cell death. This compound also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix. In macrophages and microglia, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-kappaB pathway. This compound also binds specifically to beta-amyloid plaques in the brain, which could potentially be used for imaging or targeted drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride in lab experiments is its relatively low cost and ease of synthesis. This compound is also stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of this compound for beta-amyloid plaques in vivo. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. These derivatives could potentially be used as anti-cancer or anti-inflammatory drugs. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and inflammation.
Synthesemethoden
The synthesis of 4-(dimethylamino)benzaldehyde semicarbazone hydrochloride involves the reaction of 4-(dimethylamino)benzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then purified by recrystallization in ethanol. The yield of this compound is typically around 70-80%, and the purity can be confirmed by melting point determination and spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)benzaldehyde semicarbazone hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion, which are important steps in cancer metastasis. In addition, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and microglia. This compound has also been explored as a potential diagnostic tool for Alzheimer's disease. It has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and could potentially be used for imaging or targeted drug delivery.
Eigenschaften
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15;/h3-7H,1-2H3,(H3,11,13,15);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAKKOQAYTWAL-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)